Octyl sulfate
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Overview
Description
N-octyl sulfate is an organosulfate oxoanion that is the conjugate base of octyl hydrogen sulfate. Isolated from Daphnia pulex, it induces morphological changes of phytoplankton Scenedesmus gutwinskii. It has a role as a Daphnia pulex metabolite, a kairomone and a marine metabolite. It is a conjugate base of an octyl hydrogen sulfate.
Scientific Research Applications
Pharmacological Studies
Octyl sulfate has been part of pharmacological research, particularly in studies involving alkyl sulfates. One notable study synthesized a series of sodium alkyl sulfates, including sodium this compound, and tested their effects on various tissues. The compounds were found to be relatively nontoxic with slight effects on the experimental tissue (Gale & Scott, 1953).
Detergent Enhancement of Insulin-Induced Hypoglycemia
Research has explored the role of sodium this compound in enhancing the hypoglycemic effect of insulin in rats. It suggests that higher concentrations of shorter alkyl chain substances are required to produce the hypoglycemic effect (Strausser, Bucsi, & Shillcock, 1968).
Hematopoiesis in Cyclophosphamide-Induced Mice
A study on immunosuppression in mice treated with cyclophosphamide highlighted the potential use of modified fucoidan and related sulfated oligosaccharides, including sulfated octasaccharides, as stimulators of hematopoiesis. This indicated a potential application in managing immunosuppression related to chemotherapy (Anisimova et al., 2018).
Interaction with Bovine Serum Albumin
A study focused on the binding and conformational changes induced by sodium this compound on bovine serum albumin (BSA), using methods like differential scanning calorimetry and spectroscopic methods. This study provides insights into the interactions between proteins and anionic surfactants like this compound (Deep & Ahluwalia, 2001).
Biomedical Applications
This compound has also been explored for its potential in biomedical applications, such as drug delivery systems. The development and characterization of N-octyl-O-sulfate chitosan micelles for drug delivery highlight the relevance of this compound in enhancing drug delivery mechanisms (Qu et al., 2012).
Properties
Molecular Formula |
C8H17O4S- |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
octyl sulfate |
InChI |
InChI=1S/C8H18O4S/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H,9,10,11)/p-1 |
InChI Key |
UZZYXUGECOQHPU-UHFFFAOYSA-M |
SMILES |
CCCCCCCCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-] |
Synonyms |
1-octanesulfonate 1-octanesulfonic acid 1-octanesulfonic acid, ammonium salt 1-octanesulfonic acid, sodium salt n-octyl sulfate n-octylsulfate sodium 1-octanesulfonate sodium octyl sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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